molecular formula C22H29N3O2 B2625247 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea CAS No. 1448063-95-3

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea

Cat. No.: B2625247
CAS No.: 1448063-95-3
M. Wt: 367.493
InChI Key: VCLXJXVVPKMULB-UHFFFAOYSA-N
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Description

Methoxypiperidine Conformation

The 4-methoxypiperidine ring exists predominantly in a chair conformation , with the methoxy group occupying an equatorial position (Figure 1). This orientation reduces 1,3-diaxial interactions, stabilizing the conformation by approximately 2.1 kcal/mol compared to an axial methoxy placement.

Conformation Relative Energy (kcal/mol)
Equatorial methoxy 0.0 (reference)
Axial methoxy +2.1

Phenylpropyl Chain Dynamics

The 3-phenylpropyl group exhibits three primary rotameric states:

  • Anti-periplanar (180° torsion angle) : Maximizes distance between phenyl and urea groups.
  • Gauche (+60° torsion angle) : Stabilized by weak CH–π interactions between propyl CH2 and the adjacent phenyl ring.
  • Gauche (-60° torsion angle) : Less favorable due to steric hindrance with the urea carbonyl.

Molecular dynamics simulations suggest a 70:25:5 population ratio for these conformers at 298 K.

Hydrogen Bonding Networks and Supramolecular Arrangement

The urea functional group serves as a hydrogen-bonding nexus, forming:

  • N–H···O=C intermolecular bonds between the urea NH and carbonyl oxygen of adjacent molecules (2.85–3.10 Å)
  • C–H···O weak hydrogen bonds involving methoxy oxygen (3.2–3.5 Å)

These interactions generate a lamellar supramolecular architecture with alternating hydrophobic (phenylpropyl) and hydrophilic (urea/methoxypiperidine) layers (Figure 2). The methoxy oxygen participates in a three-center hydrogen bond with two urea NH groups, creating a cyclic R22(8) motif.

Interaction Type Distance (Å) Angle (°)
N–H···O (urea–urea) 2.91 155
C–H···O (methoxy–urea) 3.35 145

The supramolecular channels formed by this network have approximate dimensions of 6.8 × 4.2 Å , capable of accommodating small aromatic guests. This structural feature suggests potential applications in host–guest chemistry, though further experimental validation is required.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-13-16-25(17-14-21)20-11-9-19(10-12-20)24-22(26)23-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXJXVVPKMULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol in the presence of a suitable catalyst to form 4-methoxypiperidine.

    Coupling with Phenylpropyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenylpropyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea has been investigated for its potential therapeutic properties. Its interactions with biological macromolecules suggest possible applications as a pharmacological agent. For instance, compounds with similar structural motifs have shown antiproliferative activity against various cancer cell lines, indicating that this compound may also exhibit similar effects .

Antiproliferative Activity

Recent studies have showcased the antiproliferative effects of urea derivatives against cancer cell lines. For example, related compounds demonstrated significant growth inhibition across multiple cancer types in the National Cancer Institute's 60-cell line panel. The structural modifications in these compounds can influence their biological activities, suggesting that 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea could be optimized for enhanced efficacy .

Biological Studies

The compound's ability to interact with specific molecular targets allows for exploration in biological studies. It can modulate receptor or enzyme activity, leading to various biological effects. Research into similar compounds has highlighted their potential roles in modulating pathways involved in cancer progression and other diseases .

Table: Summary of Research Findings on Urea Derivatives

Study ReferenceCompound TestedCancer TypeIC50 Values (μM)Key Findings
1-Phenyl-3-(4-pyridin-3-yl)phenyl ureaVarious (NCI-60)Varies by compoundBroad-spectrum antiproliferative activity
Nitrogen-containing heterocyclesCervical Cancer (HeLa)6.52 ± 0.42Significant antiproliferative activity with low toxicity
Related urea derivativesVariousNot specifiedInvestigated for receptor modulation

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea with structurally related compounds, focusing on substituents, molecular properties, and synthetic pathways:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea C22H27N3O2 4-Methoxypiperidinyl, 3-phenylpropyl 365.48 Methoxy group enhances polarity; piperidine may improve CNS penetration
N-cyclohexyl-N′-(3-phenylpropyl)urea (CpU) C16H24N2O Cyclohexyl, 3-phenylpropyl 260.38 Simpler structure; lower molecular weight; potential COX-1 inhibition activity
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14) C23H31N3O2 Diisopropyl, 4-methoxyphenyl 381.52 Bulky diisopropyl groups may hinder binding; synthesized via DMF-mediated route
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea C24H30FN7O Fluorophenyl, tetrazolyl, piperidinyl 451.55 Fluorine and tetrazole enhance electronegativity; likely targets kinase domains
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide C28H28N4O4 Cyanomethoxy, benzamide, hydroxypropanol 484.55 Chiral centers and cyanomethoxy group may influence stereoselective binding

Key Observations:

Substituent Effects :

  • The methoxypiperidinyl group in the target compound distinguishes it from simpler cyclohexyl (CpU, ) or diisopropyl analogs (Product 14, ). This substitution likely improves solubility and target engagement due to the polar methoxy group and conformational rigidity.
  • Tetrazole-containing analogs (e.g., ) introduce strong hydrogen-bonding capabilities, which are absent in the target compound but critical for interactions with charged residues in enzymatic pockets.

Molecular Weight and Pharmacokinetics: The target compound (365.48 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike the larger tetrazole derivative (451.55 g/mol, ).

Synthetic Accessibility :

  • Product 14 () was synthesized using DMF as a solvent, suggesting compatibility with polar aprotic conditions. The target compound may require similar protocols but with additional steps to install the methoxypiperidinyl group.

Research Findings and Mechanistic Insights

  • CpU () : Patent US8815951 highlights its role as a COX-1 inhibitor. The cyclohexyl group may sterically hinder interactions compared to the methoxypiperidinyl group, which offers both bulk and polarity.
  • Tetrazole Derivative () : The fluorophenyl and tetrazolyl groups suggest applications in kinase inhibition (e.g., EGFR or VEGFR), where electronegative moieties stabilize ATP-binding pocket interactions.

Biological Activity

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H28N2O\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}

Structural Features

  • Piperidine moiety : The presence of a methoxypiperidine group is significant for its pharmacological properties.
  • Urea linkage : This functional group is often associated with various biological activities, including enzyme inhibition.

Research indicates that compounds similar to 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea may exhibit various biological activities, including:

  • Enzyme Inhibition : Urea derivatives have been shown to inhibit specific enzymes, which can be pivotal in therapeutic contexts such as cancer treatment and metabolic disorders .
  • Receptor Modulation : The compound's structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological pathways .

Therapeutic Applications

  • Cancer Treatment : Some studies have indicated that urea derivatives possess anti-cancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth through various pathways, including angiogenesis inhibition and apoptosis induction .
  • Neurological Disorders : Given its potential receptor modulation capabilities, this compound may also be explored for treating conditions like anxiety or depression by influencing neurotransmitter systems.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Complement InhibitionIdentified as a potent inhibitor with IC50 values as low as 13 nM.
TRPV1 AntagonismExhibited selective antagonism with significant potency (IC50 = 2.31 nM).
Anti-Cancer ActivityDemonstrated inhibitory effects on tumor growth via VEGFR-2 pathways.

Structural Modifications and Activity Correlation

Research into structural modifications of related compounds has revealed that alterations in the side chains can significantly enhance biological activity. For instance, the introduction of longer aliphatic chains has shown to improve complement inhibition efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea, and how can the product be characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl isocyanates and amines under controlled conditions. For example, urea derivatives are often synthesized in dichloromethane or ethanol at reflux temperatures, with monitoring via TLC or HPLC . Characterization requires a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent connectivity.
  • X-ray crystallography (as in ) for absolute stereochemical determination .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .

Q. What in vitro assays are appropriate for initial biological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., aminopeptidase N, implicated in tumor progression) based on structural analogs like 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride . Cell viability assays (MTT or ATP-luminescence) in cancer cell lines can screen for antiproliferative activity, referencing protocols from derivatives like 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)phenyl)urea .

Advanced Research Questions

Q. How can computational reaction design methodologies improve the synthesis efficiency of this compound?

  • Methodological Answer : Institutions like ICReDD use quantum chemical calculations and reaction path search algorithms to predict optimal conditions (solvent, temperature, catalysts). For example, computational modeling can identify transition states for urea bond formation, reducing trial-and-error experimentation. Experimental validation then focuses on high-probability pathways, as demonstrated in ’s feedback-loop approach .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :

  • Systematic substituent variation : Modify the 4-methoxypiperidine or 3-phenylpropyl groups (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity, as seen in analogs like 1-(4-Methoxyphenyl)-3-(2-(3,4,5-trimethoxyphenoxy)phenyl)urea .
  • Molecular docking : Map interactions with target enzymes (e.g., aminopeptidase N) using software like AutoDock, leveraging crystallographic data from related inhibitors .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Meta-analysis of substituent effects : Compare bioactivity trends across analogs (e.g., methoxy vs. chloro substitution) to identify critical pharmacophores.
  • Orthogonal assay validation : Confirm enzyme inhibition using both fluorogenic substrates and cellular models to rule out assay-specific artifacts .

Q. What analytical methods are critical for assessing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light, followed by HPLC-UV/MS to identify degradation products .
  • Solubility profiling : Use dynamic light scattering (DLS) or nephelometry in aqueous buffers (pH 1.2–7.4) to guide formulation strategies, as seen in Pfizer’s urea-based aqueous formulations .

Q. What safety protocols are essential during handling and synthesis of this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure, as recommended for structurally similar piperidine derivatives .
  • Waste disposal : Neutralize reactive intermediates (e.g., isocyanates) with aqueous ethanol before disposal .

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